molecular formula C12H17FN2O B2863237 5-Fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline CAS No. 937596-81-1

5-Fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline

Cat. No.: B2863237
CAS No.: 937596-81-1
M. Wt: 224.279
InChI Key: KNQIIYCMJJNKCY-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline: is an organic compound with the molecular formula C12H17FN2O It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 5-position and a 2-(2-pyrrolidin-1-ylethoxy) group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and 2-(pyrrolidin-1-yl)ethanol.

    Reduction: The nitro group of 5-fluoro-2-nitroaniline is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.

    Etherification: The resulting 5-fluoro-2-aminoaniline is then reacted with 2-(pyrrolidin-1-yl)ethanol in the presence of a dehydrating agent such as thionyl chloride to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry: 5-Fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine: The compound is explored for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in the areas of neurology and psychiatry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pyrrolidine ring and the fluorine atom contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-(2-Pyrrolidin-1-ylethoxy)aniline: Lacks the fluorine substitution.

    5-Fluoro-2-methoxyaniline: Contains a methoxy group instead of the pyrrolidin-1-ylethoxy group.

    5-Fluoro-2-ethoxyaniline: Contains an ethoxy group instead of the pyrrolidin-1-ylethoxy group.

Uniqueness: 5-Fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline is unique due to the presence of both the fluorine atom and the pyrrolidin-1-ylethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-10-3-4-12(11(14)9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQIIYCMJJNKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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